molecular formula C11H11NO B8731805 2-(Methyloxy)-4-prop-2-en-1-ylbenzonitrile

2-(Methyloxy)-4-prop-2-en-1-ylbenzonitrile

Cat. No. B8731805
M. Wt: 173.21 g/mol
InChI Key: UDUNAFIGUIQMJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methyloxy)-4-prop-2-en-1-ylbenzonitrile is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Methyloxy)-4-prop-2-en-1-ylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methyloxy)-4-prop-2-en-1-ylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2-methoxy-4-prop-2-enylbenzonitrile

InChI

InChI=1S/C11H11NO/c1-3-4-9-5-6-10(8-12)11(7-9)13-2/h3,5-7H,1,4H2,2H3

InChI Key

UDUNAFIGUIQMJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 50 mL flask containing a stir bar were added 2-methoxy-4-bromobenzonitrile (0.30 g, 1.4 mmol), palladium tetrakis (82 mg, 0.071 mmol), allyltri-n-butyltin (0.877 mL, 2.83 mmol), and lithium chloride (0.120 g, 2.83 mmol). The resulting mixture was then dissolved in anhydrous toluene (16 mL); the flask was placed in an oil bath and heated at 130° C.; LC as well as TLC (hexanes/EtOAc=1/0.3) indicated that reaction had gone to completion. The flask was taken out of the oil bath and cooled to room temperature. To the flask was poured EtOAc (40 mL) and the mixture was transferred into a separatory funnel and washed with aqueous NaCl. The organic phase was dried over Na2SO4, filtered and concentrated to dryness. It was then dissolved in DCM and absorbed into silica gel. The slica gel was then loaded onto a silica column for separation with the solvent systems of hexanes/EtOAc (1/0.3); this gave 2-(methyloxy)-4-prop-2-en-1-ylbenzonitrile. LC-MS (IE, m/z): 174 [M+1]+; tR=2.10 min.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.877 mL
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
82 mg
Type
catalyst
Reaction Step One
[Compound]
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
solvent
Reaction Step Four

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